![molecular formula C8H12Cl2O2 B14373384 1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane CAS No. 89995-50-6](/img/structure/B14373384.png)
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane is a chemical compound characterized by its unique spirocyclic structure. This compound is notable for its two chlorine atoms and three methyl groups attached to a dioxaspiroheptane ring system. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of a suitable precursor compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms and the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield hydroxy derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane involves its interaction with molecular targets through its reactive chlorine atoms and spirocyclic structure. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The pathways involved may include nucleophilic substitution reactions and oxidative processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane
- 1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane
Uniqueness
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[24]heptane is unique due to its specific spirocyclic structure and the presence of two chlorine atoms and three methyl groups
Propiedades
Número CAS |
89995-50-6 |
|---|---|
Fórmula molecular |
C8H12Cl2O2 |
Peso molecular |
211.08 g/mol |
Nombre IUPAC |
2,2-dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane |
InChI |
InChI=1S/C8H12Cl2O2/c1-5-11-6(2,3)7(12-5)4-8(7,9)10/h5H,4H2,1-3H3 |
Clave InChI |
PLXGVQORNFILFK-UHFFFAOYSA-N |
SMILES canónico |
CC1OC(C2(O1)CC2(Cl)Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


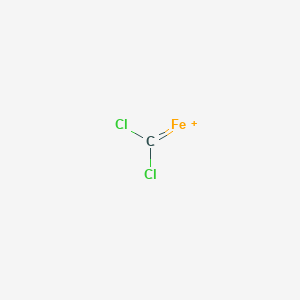
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
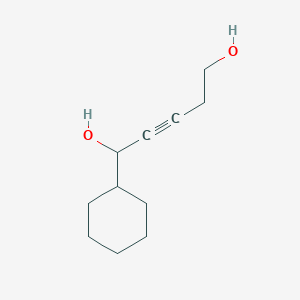
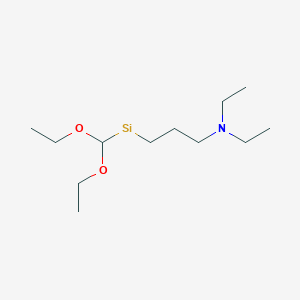
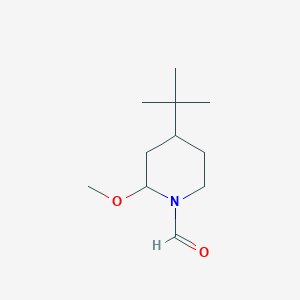

![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)
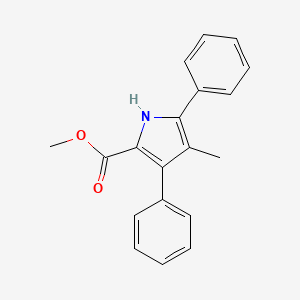

![Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14373349.png)

![[1,1'-Biphenyl]-4-YL dodecanoate](/img/structure/B14373363.png)
![1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine](/img/structure/B14373364.png)
![N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14373371.png)
